molecular formula C21H19NO5S B2383021 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 402946-97-8

3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Cat. No.: B2383021
CAS No.: 402946-97-8
M. Wt: 397.45
InChI Key: HNVBBOWPECEXKO-UHFFFAOYSA-N
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Description

3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a complex organic compound that features a thiazolidine ring, a chromenone moiety, and a dimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Attachment of the Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or other coupling reactions.

    Formation of the Chromenone Moiety: This can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the chromenone moiety.

    Reduction: Reduction reactions might target the carbonyl groups or other reducible sites within the molecule.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts might be used to facilitate certain reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or other therapeutic uses.

Medicine

In medicine, research might focus on the compound’s potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

Industrially, such compounds could be used in the development of new materials, dyes, or other chemical products.

Mechanism of Action

The mechanism of action for 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-4-one
  • 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-thione

Uniqueness

The unique combination of the thiazolidine ring, chromenone moiety, and dimethoxyphenyl group in 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-25-14-7-8-18(26-2)15(12-14)20-22(9-10-28-20)19(23)16-11-13-5-3-4-6-17(13)27-21(16)24/h3-8,11-12,20H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVBBOWPECEXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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